Columbianadin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

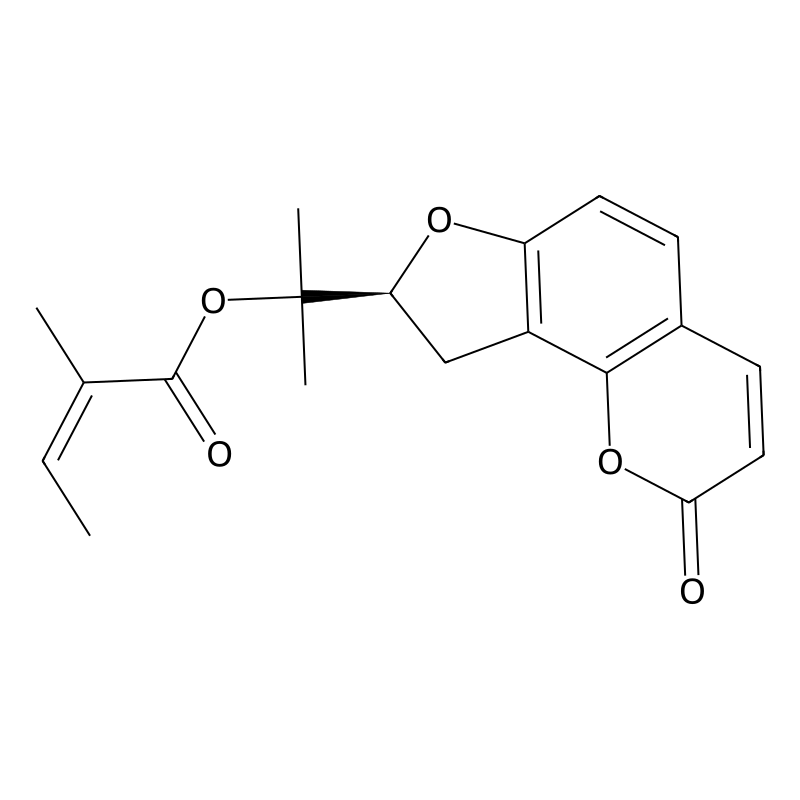

Columbianadin (CBN) is a naturally occurring coumarin derivative found in the roots of Angelica pubescens Maxim. f. biserrata Shan et Yuan, a plant traditionally used in Chinese medicine []. This compound has attracted significant scientific research due to its diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer properties [, , ]. Here, we explore some key areas of scientific research on Columbianadin:

Anti-inflammatory Effects

Studies suggest that Columbianadin possesses anti-inflammatory properties. Research has investigated its ability to reduce inflammation in cells stimulated with lipopolysaccharide (LPS), a bacterial toxin known to trigger inflammation []. Columbianadin appears to work by inhibiting specific signaling pathways involved in the inflammatory response []. This research suggests Columbianadin as a potential therapeutic target for inflammatory diseases.

Potential for Cancer Treatment

Columbianadin has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines [, , ]. Studies have observed that Columbianadin can induce cell death (apoptosis) in cancer cells []. Additionally, research suggests Columbianadin may inhibit the proliferation of cancer cells [, ]. While further investigation is needed, these findings highlight the potential of Columbianadin as an anti-cancer agent.

Impact on Cellular Ion Channels

Recent research explores how Columbianadin affects ion channels in excitable cells, such as heart muscle cells []. Ion channels are essential for regulating electrical signals within cells. Studies indicate that Columbianadin can inhibit sodium ion (Na+) currents, which play a crucial role in nerve and muscle function []. Understanding these effects on ion channels is important for determining the potential therapeutic applications and safety profile of Columbianadin.

Columbianadin is a natural coumarin compound primarily extracted from the root of Angelica pubescens. It is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. Research indicates that Columbianadin plays a significant role in modulating various biological pathways, particularly those involved in platelet activation and inflammation. Its chemical structure allows it to interact with multiple cellular mechanisms, making it a compound of interest in therapeutic applications.

The biological activities of Columbianadin are extensive:

- Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting pro-inflammatory pathways and cytokine production, particularly in models of lipopolysaccharide-induced inflammation .

- Anticancer Properties: Columbianadin has demonstrated potential in inducing apoptosis in various cancer cell lines, including colon cancer cells .

- Platelet Activation Inhibition: It effectively inhibits collagen-induced platelet aggregation, which is critical in thrombotic diseases .

- Hepatoprotective Effects: Studies indicate that Columbianadin can protect liver cells from injury induced by oxidative stress and inflammation .

Columbianadin can be synthesized through various methods:

- Extraction: The primary method involves extracting the compound from Angelica pubescens using solvents such as ethanol or methanol. This process typically includes maceration or ultrasonic extraction techniques to enhance yield.

- Chemical Synthesis: Although less common, synthetic routes have been explored to produce Columbianadin through reactions involving other coumarin derivatives, employing methods like condensation reactions under acidic or basic conditions .

Columbianadin's therapeutic applications are diverse:

- Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential use in drug formulations targeting inflammatory diseases and cancer.

- Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.

- Cosmetic Industry: Given its anti-inflammatory effects, Columbianadin may also find applications in skincare products designed to reduce skin irritation and promote healing .

Interaction studies have revealed that Columbianadin interacts with various molecular targets:

- Platelet Function: It modulates integrin signaling pathways involved in platelet activation, demonstrating a unique ability to inhibit collagen-stimulated aggregation without affecting other agonists like thrombin .

- Inflammatory Pathways: Research indicates that Columbianadin can alter the activity of key signaling proteins involved in the inflammatory response, such as nuclear factor kappa-light-chain-enhancer of activated B cells and c-Jun N-terminal kinase .

- Reactive Oxygen Species Scavenging: It exhibits antioxidant activity by scavenging free radicals and enhancing the expression of heme oxygenase-1, a protective enzyme against oxidative stress .

Columbianadin shares structural similarities with several other coumarin compounds. Here are some notable comparisons:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Umbelliferone | Ferula communis | Antioxidant, antimicrobial | Commonly used as a natural dye |

| Scopoletin | Scopolia carniolica | Anti-inflammatory, antioxidant | Exhibits neuroprotective effects |

| Osthole | Angelica pubescens | Antimicrobial, anti-inflammatory | Known for its antitumor activity |

| Columbianetin | Angelica pubescens | Anti-inflammatory | Structural derivative with similar effects |

Columbianadin is unique due to its specific action on platelet aggregation pathways and its pronounced hepatoprotective effects compared to its analogs. Its dual role as an anti-inflammatory agent and a modulator of platelet function sets it apart from other coumarins.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Yang YF, Zhang L, Zhang YB, Yang XW. Simultaneous assessment of absorption characteristics of coumarins from Angelicae Pubescentis Radix: In vitro transport across Caco-2 cell and in vivo pharmacokinetics in rats after oral administration. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Aug 15;1060:308-315. doi: 10.1016/j.jchromb.2017.06.020. Epub 2017 Jun 13. PubMed PMID: 28654868.

3: Li R, Zhao C, Yao M, Song Y, Wu Y, Wen A. Analgesic effect of coumarins from Radix angelicae pubescentis is mediated by inflammatory factors and TRPV1 in a spared nerve injury model of neuropathic pain. J Ethnopharmacol. 2017 Jan 4;195:81-88. doi: 10.1016/j.jep.2016.11.046. Epub 2016 Nov 30. PubMed PMID: 27915078.

4: Li YC, Wang LY, Li R, Wu YZ, Guo QL, Qu YH, Wang SJ, Yang YC, Lin S. [Chemical constituents from ethyl acetate exaction of root of Paeonia lactiflora]. Zhongguo Zhong Yao Za Zhi. 2016 Jun;41(12):2255-2260. doi: 10.4268/cjcmm20161214. Chinese. PubMed PMID: 28901069.

5: Yrjönen T, Eeva M, Kauppila TJ, Martiskainen O, Summanen J, Vuorela P, Vuorela H. Profiling of Coumarins in Peucedanum palustre (L.) Moench Populations Growing in Finland. Chem Biodivers. 2016 Jun;13(6):700-9. doi: 10.1002/cbdv.201500198. Epub 2016 May 24. PubMed PMID: 27133212.

6: Kang JI, Hong JY, Choi JS, Lee SK. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells. Biomol Ther (Seoul). 2016 May 1;24(3):320-7. doi: 10.4062/biomolther.2015.145. PubMed PMID: 27098859; PubMed Central PMCID: PMC4859796.

7: Yang YF, Xu W, Song W, Ye M, Yang XW. Transport of Twelve Coumarins from Angelicae Pubescentis Radix across a MDCK-pHaMDR Cell Monolayer-An in Vitro Model for Blood-Brain Barrier Permeability. Molecules. 2015 Jun 25;20(7):11719-32. doi: 10.3390/molecules200711719. PubMed PMID: 26121397.

8: Zhang YB, Yang XW. Tissue distribution study of columbianadin and its active metabolite columbianetin in rats. Biomed Chromatogr. 2016 Feb;30(2):256-62. doi: 10.1002/bmc.3543. Epub 2015 Aug 17. PubMed PMID: 26115176.

9: Chang YX, Wang CP, Li J, Bai Y, Luo Q, He J, Lu B, Wang T, Zhang BL, Gao XM. LC-MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin. Chem Cent J. 2014 Nov 21;8(1):64. doi: 10.1186/s13065-014-0064-1. eCollection 2014. PubMed PMID: 25550710; PubMed Central PMCID: PMC4280029.

10: Sarkhail P. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review. J Ethnopharmacol. 2014 Oct 28;156:235-70. doi: 10.1016/j.jep.2014.08.034. Epub 2014 Sep 3. Review. PubMed PMID: 25193684.

11: Lim HJ, Lee JH, Choi JS, Lee SK, Kim YS, Kim HP. Inhibition of airway inflammation by the roots of Angelica decursiva and its constituent, columbianadin. J Ethnopharmacol. 2014 Sep 11;155(2):1353-61. doi: 10.1016/j.jep.2014.07.033. Epub 2014 Jul 25. PubMed PMID: 25068578.

12: Dai D, Pei L, Tang L, Chen F, Chen X. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies. Biomed Chromatogr. 2013 Sep;27(9):1200-7. doi: 10.1002/bmc.2927. Epub 2013 May 30. PubMed PMID: 23723093.

13: Zhang YB, Li W, Yang XW. Biotransformation of columbianadin by rat hepatic microsomes and inhibition of biotransformation products on NO production in RAW 264.7 cells in vitro. Phytochemistry. 2012 Sep;81:109-16. doi: 10.1016/j.phytochem.2012.06.015. Epub 2012 Jul 9. PubMed PMID: 22784551.

14: Bahadır O, Çitoğlu GS, Ozbek H, Dall'Acqua S, Hošek J, Smejkal K. Hepatoprotective and TNF-α inhibitory activity of Zosima absinthifolia extracts and coumarins. Fitoterapia. 2011 Apr;82(3):454-9. doi: 10.1016/j.fitote.2010.12.007. Epub 2010 Dec 24. PubMed PMID: 21185922.

15: Zhang YB, Yang XW. A simple RP-HPLC method for quantification of columbianadin in rat plasma and its application to pharmacokinetic study. Biomed Chromatogr. 2010 Apr;24(4):433-7. doi: 10.1002/bmc.1310. PubMed PMID: 19662622.

16: Yang XW, Guo QM, Wang Y. [Absorption and transport of 6 coumarins isolated from the roots of Angelica pubescens f. biserrata in human Caco-2 cell monolayer model]. Zhong Xi Yi Jie He Xue Bao. 2008 Apr;6(4):392-8. doi: 10.3736/jcim20080413. Chinese. PubMed PMID: 18405608.

17: Wu YN, Luan LB. [In situ rats single pass perfusion intestinal absorption of the effectivein components in Radix Angelicae Pubescentis]. Yao Xue Xue Bao. 2008 Jan;43(1):102-7. Chinese. PubMed PMID: 18357742.

18: Yang XW, Xu B, Ran FX, Wang RQ, Wu J, Cui JR. [Inhibitory effects of 11 coumarin compounds against growth of human bladder carcinoma cell line E-J in vitro]. Zhong Xi Yi Jie He Xue Bao. 2007 Jan;5(1):56-60. Chinese. PubMed PMID: 17214937.

19: Muckensturm B, Boulanger A, Ouahabi S, Reduron JP. A new irregular diterpenoid from Opopanax chironium. Fitoterapia. 2005 Dec;76(7-8):768-70. Epub 2005 Oct 17. PubMed PMID: 16229971.

20: Tammela P, Wennberg T, Vuorela H, Vuorela P. HPLC micro-fractionation coupled to a cell-based assay for automated on-line primary screening of calcium antagonistic components in plant extracts. Anal Bioanal Chem. 2004 Oct;380(4):614-8. Epub 2004 Aug 21. PubMed PMID: 15322796.